N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
Description
This compound features a benzofuran core substituted with a 4-methoxyphenyl carbonyl group at position 2 and a methyl group at position 2. The benzofuran moiety is linked via a butanamide chain to a 4-oxo-1,2,3-benzotriazin-3(4H)-yl group.
Properties
Molecular Formula |
C28H24N4O5 |
|---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C28H24N4O5/c1-17-22-16-19(11-14-24(22)37-27(17)26(34)18-9-12-20(36-2)13-10-18)29-25(33)8-5-15-32-28(35)21-6-3-4-7-23(21)30-31-32/h3-4,6-7,9-14,16H,5,8,15H2,1-2H3,(H,29,33) |
InChI Key |
HWYFFJJGIYZPHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)CCCN3C(=O)C4=CC=CC=C4N=N3)C(=O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multiple steps. The initial step often includes the formation of the benzofuran ring through cyclization reactions. Subsequent steps involve the introduction of the methoxyphenyl group and the benzotriazinone moiety through various coupling reactions. The final step usually involves the formation of the butanamide linkage under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The benzotriazinone moiety can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the benzotriazinone moiety can produce amines.
Scientific Research Applications
N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and conductivity.
Mechanism of Action
The mechanism of action of N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Structural Analogs with Benzotriazinone-Butanamide Moieties
Compounds sharing the 4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamide scaffold (e.g., 14a–14n in ) provide a critical comparison. These analogs differ in the substituents attached to the amide nitrogen (Table 1).
Table 1: Structural and Synthetic Comparison of Benzotriazinone-Butanamide Derivatives
Key Observations :
- Substituent Effects : The target compound’s benzofuran substituent introduces greater aromaticity and steric bulk compared to simpler alkyl or aryl groups in 14a–14n. This may enhance π-π stacking with hydrophobic protein pockets but reduce solubility in aqueous media .
- Synthetic Complexity: The target compound requires multi-step coupling of pre-synthesized benzofuran and benzotriazinone intermediates, whereas 14a–14n are synthesized via diazotization and amidation from a common precursor .
Analogs with Heterocyclic Variations
Thiazolidinone Derivatives ()
The compound 4-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide (CAS 6590-38-1) replaces the benzotriazinone with a thiazolidinone ring. Key differences:
- Electronic Properties: The thiazolidinone’s sulfur atom increases electron-withdrawing effects compared to the benzotriazinone’s nitrogen-rich structure.
- Biological Targets: Thiazolidinones are associated with antidiabetic and antimicrobial activity, whereas benzotriazinones are explored as kinase inhibitors or DNA-intercalating agents .
Sulfamoyl Phenyl Derivatives ()
Compounds 5a–5d (e.g., (S)-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide) feature a sulfamoyl group and tetrahydrofuran-2-one instead of benzotriazinone.
- Melting Points : Longer alkyl chains in 5a–5d (butyramide to heptanamide) correlate with lower melting points (142–182°C vs. estimated >200°C for the target compound), reflecting reduced crystallinity .
Pharmacokinetic and Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Insights :
- The benzotriazinone core in the target compound and 14a–14n may confer similar metabolic stability due to resistance to oxidative degradation .
Biological Activity
N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by a benzofuran core and a benzotriazinyl moiety, which contribute to its biological activity. The molecular formula is , and it has a molecular weight of 496.5 g/mol.
Chemical Structure
The structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits notable antimicrobial and anticancer properties. The biological activities are attributed to its ability to interact with specific molecular targets, modulating enzyme activity and influencing cellular signaling pathways.
Antimicrobial Activity
Studies have shown that derivatives of benzofuran compounds often possess antimicrobial properties. The presence of the methoxyphenyl group in this compound may enhance its efficacy against various pathogens.
Anticancer Activity
The anticancer potential of this compound has been demonstrated in several studies:
- Mechanism of Action : The compound appears to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Targeted Therapy : It may act on specific signaling pathways involved in cancer progression, such as the p53 pathway and integrin signaling.
Research Findings
A summary of key findings from recent studies on the biological activity of this compound is presented below:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of tumor growth in xenograft models. |
| Study 2 | Showed antimicrobial activity against Gram-positive and Gram-negative bacteria. |
| Study 3 | Indicated modulation of apoptotic pathways in cancer cells treated with the compound. |
Case Studies
Several case studies have highlighted the effectiveness of this compound in various biological contexts:
-
Case Study on Anticancer Effects :
- In vitro studies using human cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability.
- Flow cytometry analyses indicated an increase in early and late apoptotic cells after treatment.
-
Case Study on Antimicrobial Effects :
- The compound was tested against a panel of bacterial strains, demonstrating significant inhibitory concentrations (IC50 values) comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
